N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride
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Description
“N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride” is a chemical compound with the molecular formula C9H11F2NO2S . It is used in laboratory chemicals and for the manufacture of substances and scientific research and development .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C9H11F2NO2S/c1-7(12(2)15(11,13)14)8-3-5-9(10)6-4-8/h3-7H,1-2H3
. The Canonical Smiles representation is: CC(C1=CC=C(C=C1)F)N(C)S(=O)(=O)F
.
Safety and Hazards
“N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Future Directions
The synthesis of fluorinated compounds, such as “N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride”, has attracted more and more attention from biologists and chemists . These compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . Therefore, future research may focus on improving the synthesis methods and exploring new applications for these compounds.
properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-N-methylsulfamoyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2S/c1-7(12(2)15(11,13)14)8-3-5-9(10)6-4-8/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTAWQURURQIDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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